

Application Notes and Protocols for (R)-MLN-4760 in Mouse Models

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Compound of Interest

Compound Name: (R)-MLN-4760

Cat. No.: B1676667

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **(R)-MLN-4760**, a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), in mouse models. The provided data and methodologies are intended to guide researchers in designing and executing in vivo studies to investigate the role of ACE2 in various physiological and pathological processes.

Introduction

(R)-MLN-4760 is a small molecule inhibitor of ACE2, a key enzyme in the Renin-Angiotensin System (RAS). ACE2 converts angiotensin II to angiotensin-(1-7), which generally has vasodilatory, anti-inflammatory, and anti-fibrotic effects, counterbalancing the actions of angiotensin II. By inhibiting ACE2, **(R)-MLN-4760** allows researchers to study the consequences of reduced ACE2 activity in various disease models, including cardiovascular diseases, kidney disease, and atherosclerosis.

Data Presentation: (R)-MLN-4760 Dosage in Mouse Models

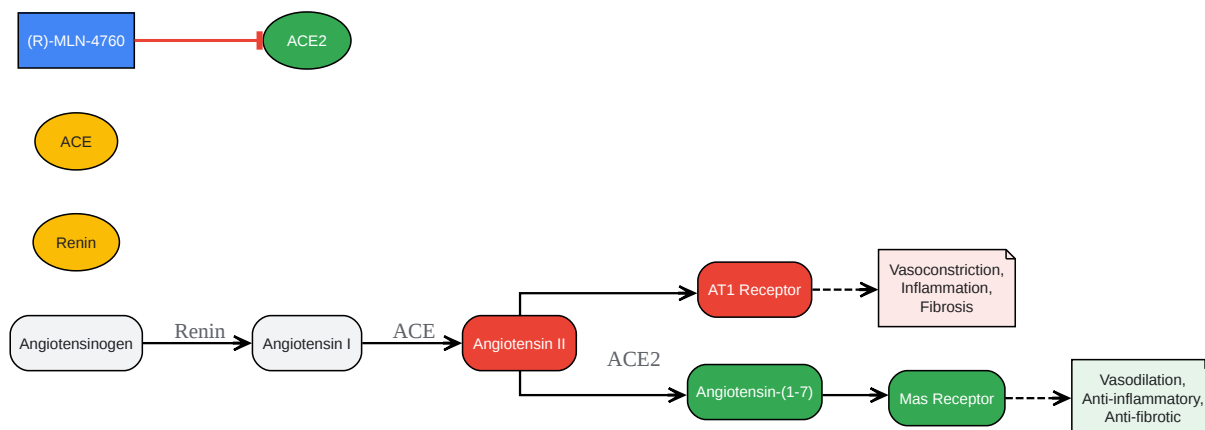
The following table summarizes the dosages and administration routes of **(R)-MLN-4760** used in various mouse models as reported in the literature.

Mouse Strain	Disease Model	Dosage	Administration Route	Study Duration	Vehicle	Reference
C57BL/6J	Acute ACE2 Inhibition	1 mg/kg	Intraperitoneal (i.p.) injection	Acute (1 hour)	Sterile PBS	[1]
FVB	Early Chronic Kidney Disease	Not specified in abstract	Subcutaneous (s.c.) infusion via mini-osmotic pumps	4 weeks	Not specified in abstract	[2]
ApoE Knockout	Atherosclerosis	Not specified in full text	Not specified in full text	Up to 30 weeks	Not specified in full text	[3] [4]
CD1 Nude	Xenograft (HEK-ACE2 cells)	5 MBq (radiolabeled)	Intravenous (i.v.) injection	Acute (15 min - 3 hours)	0.9% NaCl with 0.05% BSA	[5]
Humanized ACE2 Mouse	PET Imaging	3.7 MBq/kg (radiolabeled)	Intravenous (i.v.) injection	Acute (up to 120 min)	Not specified in abstract	[6]

Signaling Pathways

Renin-Angiotensin System (RAS) and ACE2

The diagram below illustrates the classical Renin-Angiotensin System and the central role of ACE2, which is the target of **(R)-MLN-4760**.



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Caption: The Renin-Angiotensin System, highlighting the role of ACE2 and its inhibition by **(R)-MLN-4760**.

Experimental Protocols

Protocol 1: Acute Inhibition of ACE2 in C57BL/6J Mice

This protocol is adapted from a study investigating the acute effects of **(R)-MLN-4760** on ACE2 activity.^[1]

Materials:

- **(R)-MLN-4760**
- Sterile Phosphate-Buffered Saline (PBS)
- Male C57BL/6J mice (10-15 weeks old)
- Anesthetic (e.g., ketamine)

- Syringes and needles for injection
- Tissue collection tools

Procedure:

- Preparation of **(R)-MLN-4760** Solution:
 - Dissolve **(R)-MLN-4760** in sterile PBS to a final concentration that allows for the administration of 1 mg/kg in a volume of 0.4 mL per mouse.
 - Ensure the solution is clear and free of precipitates before injection.
- Animal Dosing:
 - Acclimatize mice to the experimental conditions.
 - Administer a single intraperitoneal (i.p.) injection of the **(R)-MLN-4760** solution (1 mg/kg).
 - For the control group, administer an equal volume of the vehicle (sterile PBS).
- Tissue Collection:
 - One hour after the injection, anesthetize the mice (e.g., with an i.p. injection of ketamine at 200 mg/kg body weight).
 - Perform euthanasia by an approved method (e.g., cervical dislocation).
 - Rapidly collect blood via cardiac puncture and harvest tissues of interest (e.g., kidneys, serum).
 - Process tissues immediately for ACE2 activity assays or snap-freeze in liquid nitrogen and store at -80°C for later analysis.

Protocol 2: Chronic Inhibition of ACE2 using Mini-Osmotic Pumps

This protocol provides a general framework for the continuous delivery of **(R)-MLN-4760** over an extended period, which can be adapted from studies in rats.^[7]

Materials:

- **(R)-MLN-4760**
- Vehicle solution (e.g., 10% DMSO in isotonic saline)
- Alzet® mini-osmotic pumps (model selection depends on the desired duration and flow rate)
- Surgical tools for pump implantation
- Anesthetic and analgesic agents
- Sutures or wound clips

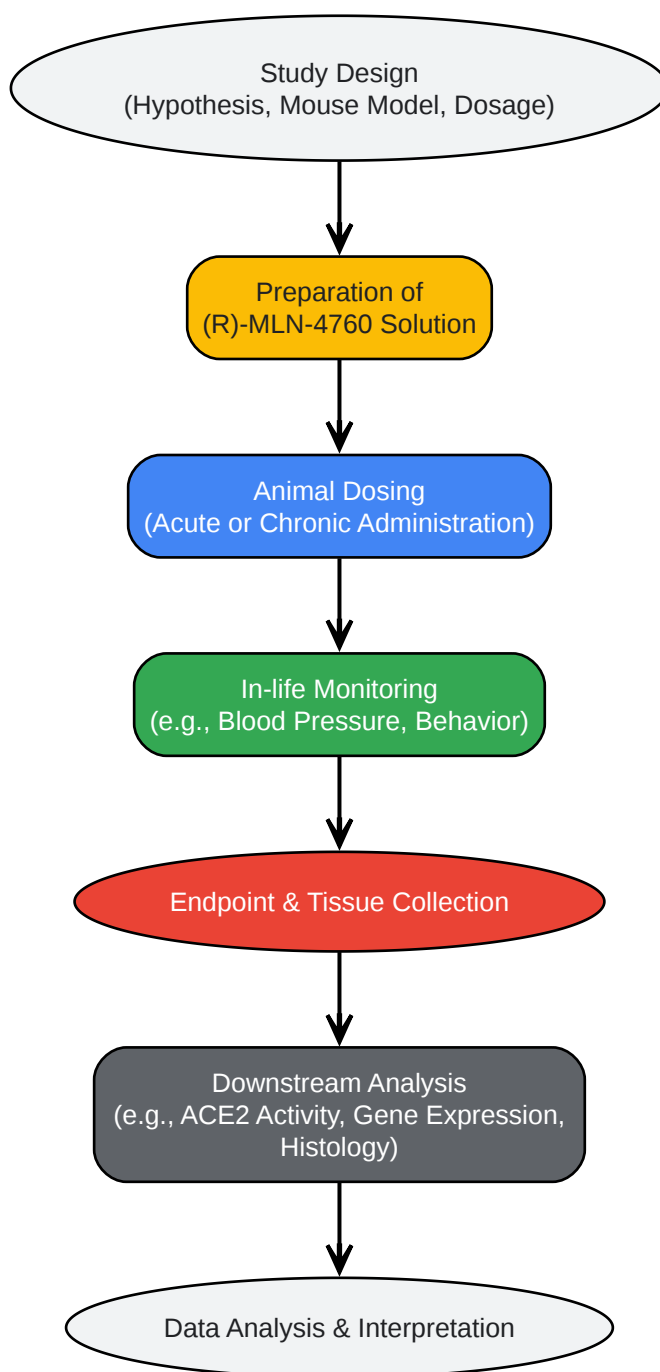
Procedure:

- Pump Preparation:
 - Following the manufacturer's instructions, fill the mini-osmotic pumps with the **(R)-MLN-4760** solution at a concentration calculated to deliver the desired daily dose (e.g., 1 mg/kg/day).
 - Prime the pumps as recommended by the manufacturer.
- Surgical Implantation:
 - Anesthetize the mouse using an appropriate anesthetic.
 - Shave and sterilize the surgical area (typically the dorsal subcutaneous space).
 - Make a small incision and create a subcutaneous pocket.
 - Insert the filled mini-osmotic pump into the pocket.
 - Close the incision with sutures or wound clips.

- Administer post-operative analgesics as required.
- Monitoring:
 - Monitor the animals daily for any signs of distress or complications from the surgery.
 - At the end of the treatment period, euthanize the animals and collect tissues for analysis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study using **(R)-MLN-4760**.



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Caption: A generalized experimental workflow for in vivo studies with **(R)-MLN-4760**.

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